molecular formula C15H12Cl2N4O B6468168 N-[(2,4-dichlorophenyl)methyl]-2-methylimidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2640842-08-4

N-[(2,4-dichlorophenyl)methyl]-2-methylimidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B6468168
CAS No.: 2640842-08-4
M. Wt: 335.2 g/mol
InChI Key: WBBHZQSKFPXARB-UHFFFAOYSA-N
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Description

N-[(2,4-Dichlorophenyl)methyl]-2-methylimidazo[1,2-b]pyridazine-6-carboxamide is a synthetic small molecule characterized by an imidazo[1,2-b]pyridazine core substituted with a 2-methyl group and a carboxamide-linked 2,4-dichlorobenzyl moiety. The 2,4-dichlorophenyl group is a common pharmacophore in agrochemicals and pharmaceuticals, contributing to enhanced lipophilicity and target binding .

Properties

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]-2-methylimidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N4O/c1-9-8-21-14(19-9)5-4-13(20-21)15(22)18-7-10-2-3-11(16)6-12(10)17/h2-6,8H,7H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBBHZQSKFPXARB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=N1)C=CC(=N2)C(=O)NCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Imidazo[1,2-b]pyridazine Derivatives (Kinase Inhibitors)

describes five imidazo[1,2-b]pyridazine derivatives (compounds 13–17) designed as phosphatidylinositol 4-kinase IIIβ (PI4KB) inhibitors. Key structural and pharmacological comparisons:

Compound Substituents Yield (%) Physical Form Key Features
Target 2-methyl, N-(2,4-dichlorobenzyl) carboxamide N/A N/A Dichlorophenyl enhances lipophilicity; potential for CNS or antimicrobial activity
13 2-ethylpyridinyl, piperidinylsulfonyl 94 Yellow foam High yield; PI4KB inhibition with IC₅₀ < 100 nM
15 Methoxyethyl sulfonamide 93 Yellow foam Improved solubility due to polar sulfonamide group
17 Piperidinylsulfonyl with hydroxyl 85 Crystalline solid Lower yield but stable crystalline form; moderate PI4KB potency

Key Findings :

  • The target compound’s dichlorophenyl group may confer higher metabolic stability compared to 13 ’s ethylpyridinyl group, which could undergo oxidative metabolism .
  • Unlike 15 , the target lacks polar sulfonamide groups, suggesting reduced aqueous solubility but enhanced membrane permeability .

Key Findings :

  • The target’s imidazo[1,2-b]pyridazine core may reduce hERG liability compared to cpd 3 ’s imidazo[1,2-a]pyridine scaffold, which shows cardiotoxicity risks .
  • Absence of basic amines (cf. cpd 27 ) likely limits the target’s CNS bioavailability .

Dichlorophenyl-Containing Agrochemicals

and list pesticidal agents with 2,4-dichlorophenyl groups, such as propiconazole and diuron :

Compound Structure Application Key Feature
Target Imidazopyridazine-carboxamide N/A Dichlorophenyl may confer antifungal/antibacterial activity
Propiconazole Triazole-linked dichlorophenyl Fungicide Broad-spectrum activity via CYP51 inhibition
Diuron Urea-linked dichlorophenyl Herbicide Photosynthesis inhibition; high soil persistence

Key Findings :

  • The target’s carboxamide linker distinguishes it from propiconazole ’s triazole, likely altering target specificity (e.g., kinase vs. CYP51 inhibition) .

Research Implications and Data Gaps

  • Structural Optimization : Introducing polar groups (e.g., sulfonamide as in 15 ) could improve the target’s solubility without compromising dichlorophenyl-mediated potency .
  • Safety Profiling : Analogous compounds (cpd 3 , diuron ) highlight the need to assess hERG inhibition and environmental toxicity .
  • Therapeutic Potential: The dichlorophenyl moiety’s role in antifungal activity (cf. Itraconazole in ) warrants exploration for antimicrobial applications .

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